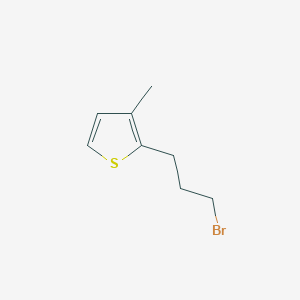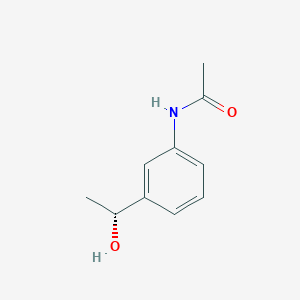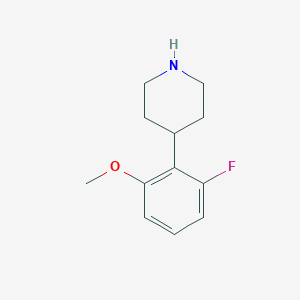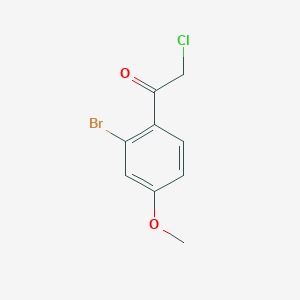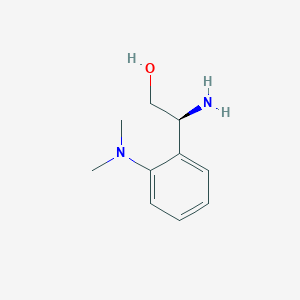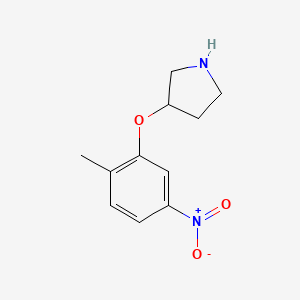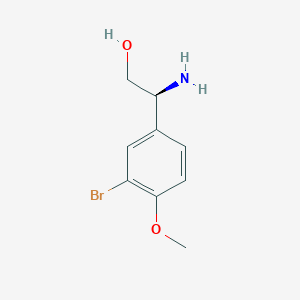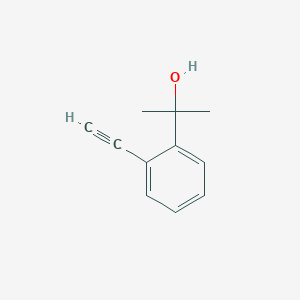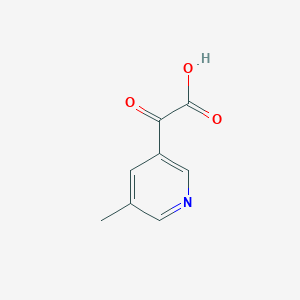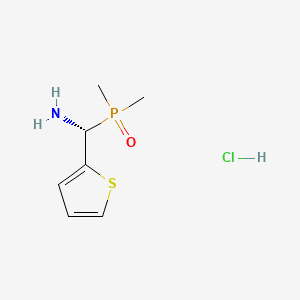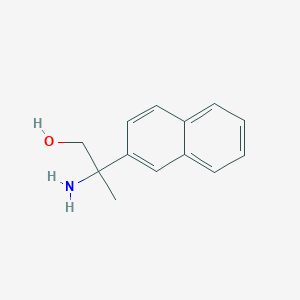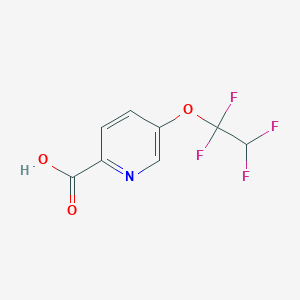
5-(1,1,2,2-Tetrafluoroethoxy)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,1,2,2-Tetrafluoroethoxy)pyridine-2-carboxylic acid is a fluorinated organic compound with the molecular formula C8H5F4NO3. This compound is characterized by the presence of a pyridine ring substituted with a tetrafluoroethoxy group and a carboxylic acid group. The incorporation of fluorine atoms imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1,2,2-Tetrafluoroethoxy)pyridine-2-carboxylic acid typically involves the introduction of the tetrafluoroethoxy group onto a pyridine ring followed by carboxylation. One common method involves the reaction of 5-hydroxypyridine-2-carboxylic acid with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalytic hydrogenation and greener addition reactions can enhance the efficiency and environmental friendliness of the process .
Chemical Reactions Analysis
Types of Reactions
5-(1,1,2,2-Tetrafluoroethoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The tetrafluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
5-(1,1,2,2-Tetrafluoroethoxy)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and specialty materials
Mechanism of Action
The mechanism of action of 5-(1,1,2,2-Tetrafluoroethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The electron-withdrawing fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine
- 5-(1,1,2,2-Tetrafluoroethoxy)-4-phenylthiazole
Uniqueness
5-(1,1,2,2-Tetrafluoroethoxy)pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a tetrafluoroethoxy group and a carboxylic acid group on the pyridine ring enhances its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C8H5F4NO3 |
|---|---|
Molecular Weight |
239.12 g/mol |
IUPAC Name |
5-(1,1,2,2-tetrafluoroethoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5F4NO3/c9-7(10)8(11,12)16-4-1-2-5(6(14)15)13-3-4/h1-3,7H,(H,14,15) |
InChI Key |
QARHDANQANHEHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1OC(C(F)F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


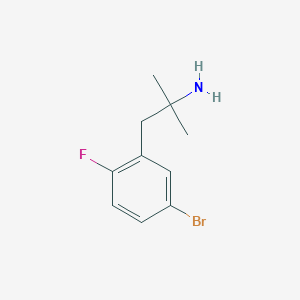
![Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15322524.png)
